molecular formula C20H20N4OS2 B12180545 2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B12180545
M. Wt: 396.5 g/mol
InChI Key: ZYKGIYTVZNLIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is a complex heterocyclic molecule It features a unique structure combining pyrrole, pyrrolidine, thiophene, and thieno[2,3-d]pyrimidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic synthesis. A common approach includes:

    Formation of the Pyrrolidine Moiety: Starting with 1-methyl-1H-pyrrole, it undergoes alkylation with a suitable halide to form the pyrrolidine ring.

    Construction of the Thieno[2,3-d]pyrimidinone Core: This involves the cyclization of a thiophene derivative with appropriate reagents to form the thieno[2,3-d]pyrimidinone structure.

    Coupling Reactions: The final step involves coupling the pyrrolidine and thieno[2,3-d]pyrimidinone intermediates under conditions that facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the pyrrole and thiophene rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model for understanding the behavior of complex heterocyclic systems.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities. Its unique structure allows for interactions with various biological pathways.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets and affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Pyrrolidinone, 1-methyl-
  • Ethanone, 1-(1-methyl-1H-pyrrol-2-yl)-
  • Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-

Uniqueness

Compared to these similar compounds, 2-{[2-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-1-yl]methyl}-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one stands out due to its complex structure, which combines multiple heterocyclic rings. This complexity can lead to unique reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H20N4OS2

Molecular Weight

396.5 g/mol

IUPAC Name

2-[[2-(1-methylpyrrol-2-yl)pyrrolidin-1-yl]methyl]-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C20H20N4OS2/c1-23-8-2-5-14(23)15-6-3-9-24(15)11-17-21-19(25)18-13(12-27-20(18)22-17)16-7-4-10-26-16/h2,4-5,7-8,10,12,15H,3,6,9,11H2,1H3,(H,21,22,25)

InChI Key

ZYKGIYTVZNLIGU-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1C2CCCN2CC3=NC4=C(C(=CS4)C5=CC=CS5)C(=O)N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.